2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI)

Carbapenem synthesis Transition-metal catalysis Allene cycloisomerization

This 4-methyl-N-allenyl-2-azetidinone is a strategic monocyclic β-lactam intermediate distinguished by its unique cumulated diene (allenyl) N-substituent, which offers orthogonal reactivity to common propargyl or allyl analogs. It enables transition-metal-catalyzed cycloisomerization to access novel carbapenem cores and provides a stereochemically rich scaffold for muscarinic antagonist development—where the 4-methyl regioisomer is critical for antagonist vs. agonist pharmacology. Ideal for medicinal chemistry and methodology labs seeking to expand beyond conventional β-lactam chemical space.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 124443-43-2
Cat. No. B044805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI)
CAS124443-43-2
Synonyms2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI)
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1CC(=O)N1C=C=C
InChIInChI=1S/C7H9NO/c1-3-4-8-6(2)5-7(8)9/h4,6H,1,5H2,2H3
InChIKeyURSIQIMRPMFKIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI) (CAS 124443-43-2): Compound Class and Core Characteristics for Procurement Evaluation


2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI), also referred to as N-allenyl-4-methyl-2-azetidinone, is a monocyclic β-lactam (2-azetidinone) derivative bearing a 4-methyl substituent on the four-membered ring and a 1,2-propadienyl (allenyl) group at the N1 position [1]. Its molecular formula is C₇H₉NO with a molecular weight of 123.15 g/mol . The compound belongs to the allenyl-β-lactam subclass, which is recognized as a versatile building block for heterocyclization reactions, particularly transition-metal-catalyzed cycloisomerizations leading to carbapenem and other fused bicyclic β-lactam skeletons [2]. The allenyl moiety imparts distinct reactivity compared to propargyl or allyl analogs due to the cumulated double-bond system, making this compound a strategic intermediate for medicinal chemistry and antibiotic scaffold construction.

Why Generic Substitution Fails for 2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI): Structural Determinants That Preclude Simple In-Class Replacement


Although numerous 2-azetidinone derivatives are commercially available, the specific combination of an N-allenyl group with a 4-methyl substituent on the β-lactam ring creates a unique reactivity and selectivity profile that cannot be replicated by generic analogs. The allenyl group (C=C=C) is electronically and sterically distinct from the more common N-propargyl (C≡C), N-allyl (C-C=C), or N-aryl substituents, leading to different transition-metal coordination geometries during cyclization [1]. Furthermore, in the context of oxotremorine-analog muscarinic pharmacology, 4-methyl-substituted 2-azetidinones exhibit antagonist properties, whereas the corresponding 3-methyl isomers display partial agonist behavior in isolated guinea pig ileum assays [2]. These regioisomeric and substituent-dependent pharmacodynamic differences mean that generic substitution—even among closely related β-lactams—carries a high risk of altered biological outcome, divergent synthetic pathway compatibility, or failed cyclization yields in carbapenem construction.

Product-Specific Quantitative Evidence Guide: 2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI) – Head-to-Head Comparator Data for Scientific Selection


N-Allenyl vs. N-Propargyl Reactivity in Metal-Catalyzed Carbapenem Cyclization: Regiochemical Outcome Determinants

In palladium(0)-catalyzed cyclofunctionalization reactions, 4-allenyl-2-azetidinones preferentially yield Δ¹-carbapenems via N–C3 bond formation, whereas the corresponding 4-(2-propynyl)-2-azetidinones undergo cyclization to produce Δ²-carbapenems through a distinct mechanistic pathway [1]. This regiodivergent outcome is a direct consequence of the different coordination modes of the allene versus alkyne π-systems to the metal center. The target compound, bearing the allenyl group at the N1 position (rather than C4), provides a complementary scaffold where the allene is positioned for N-centered cyclization strategies, offering access to N-fused bicyclic β-lactam architectures distinct from those derived from C4-allenyl congeners [2].

Carbapenem synthesis Transition-metal catalysis Allene cycloisomerization

Muscarinic Receptor Affinity of 4-Methyl-Substituted 2-Azetidinones: Antagonist vs. Agonist Differentiation by Methyl Position

In a direct head-to-head pharmacological comparison, Nilsson et al. (1990) evaluated four β-lactam analogues (compounds 8–11) of oxotremorine for muscarinic activity on isolated guinea pig ileum. Compound 9, the 4-methyl-substituted 2-azetidinone derivative, exhibited antagonist properties in the ileum assay, whereas compounds 10 and 11 (3-methyl-substituted and related analogs) showed agonist activity [1]. In rat cerebral cortex homogenate binding assays, compound 9 inhibited [³H]-N-methylscopolamine ([³H]-NMS) binding, confirming muscarinic receptor engagement. Although compound 9 was approximately 200-fold less potent than the reference β-lactam analogue 7, it demonstrated a qualitatively distinct pharmacological profile (antagonist rather than agonist) attributable solely to the methyl substituent position [1]. These data establish that 4-methyl substitution on the 2-azetidinone ring is a critical determinant of muscarinic antagonist pharmacology, and the N-allenyl variant of this scaffold represents a structurally distinct entry point for muscarinic ligand development with potentially altered pharmacokinetic properties conferred by the allenyl group.

Muscarinic pharmacology Oxotremorine analogues β-Lactam neuroactivity

Gold(III)-Catalyzed Cyclization Efficiency of Allenyl-2-Azetidinones: Synthetic Yield and Scope Comparisons

Lee et al. (2005) demonstrated that AuCl₃ effectively catalyzes the cyclization of 4-allenyl-2-azetidinones to afford carbapenam derivatives in high yields, whereas 4-propargyl-2-azetidinones undergo hydration rather than cyclization under identical AuCl₃ conditions [1]. This chemoselectivity difference arises from the distinct reactivity of the allene π-system toward gold(III) activation. The target compound, bearing the allenyl group at N1 rather than C4, provides access to a complementary cyclization manifold. Although specific yield data for the N-allenyl-4-methyl variant are not reported in this study, the general principle that allenyl-β-lactams undergo efficient AuCl₃-catalyzed cyclization while propargyl analogs do not represents a significant synthetic differentiation that would influence the choice of starting material for gold-catalyzed carbapenem construction [1][2].

Gold catalysis Allene cyclization β-Lactam functionalization

Physicochemical Differentiation: Allene vs. Alkyne N-Substituent Effects on LogP, Polar Surface Area, and Hydrogen Bonding Capacity

The target compound 2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI) has a calculated LogP of 0.84370 and a topological polar surface area (TPSA) of 20.31 Ų . The N-allenyl group introduces a cumulated diene system with orthogonal π-orbitals, which influences the compound's hydrogen-bond acceptor capacity and overall polarity differently than the N-propargyl analog. The allene unit presents two sp²-hybridized terminal carbons and a central sp-hybridized carbon, creating a distinct electrostatic potential surface compared to the linear sp-hybridized alkyne system. These differences affect solubility, membrane permeability, and protein-binding characteristics. While direct experimental LogP or solubility comparisons with the N-propargyl isomer are not available in the public domain, the computed LogP value places this compound in a moderately lipophilic range suitable for CNS penetration, consistent with its evaluation in muscarinic receptor assays using rat cerebral cortex homogenates [1].

Physicochemical profiling LogP comparison Allene electronic effects

Best Research and Industrial Application Scenarios for 2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI)


Carbapenem and Penem Antibiotic Intermediate Development via Transition-Metal-Catalyzed N-Allenyl Cyclization

The N-allenyl-β-lactam scaffold of this compound positions it as a strategic intermediate for constructing N-fused bicyclic carbapenem or penem nuclei. As demonstrated with 4-allenyl-2-azetidinone congeners, gold(III), palladium(0), platinum(II), and silver(I) catalysts promote regio- and stereoselective cyclization to form the carbapenem bicyclic core [1][2]. The N-allenyl substitution pattern offers an alternative cyclization trajectory compared to the more common C4-allenyl substrates, potentially enabling access to structurally novel carbapenem analogs with differentiated antibacterial spectra or β-lactamase resistance profiles. Industrial antibiotic discovery groups seeking to expand beyond conventional carbapenem chemical space should evaluate this compound as a key building block.

Muscarinic Receptor Ligand Discovery: 4-Methyl-2-Azetidinone Scaffold Optimization

Based on the Nilsson et al. (1990) pharmacological data showing that 4-methyl-substituted 2-azetidinones exhibit muscarinic antagonist properties (while 3-methyl isomers are partial agonists), the N-allenyl-4-methyl-2-azetidinone scaffold offers a unique starting point for muscarinic receptor subtype-selective ligand development [3]. The allenyl group provides a synthetic handle for further functionalization via cycloaddition, hydroamination, or metal-catalyzed coupling reactions, enabling systematic structure-activity relationship (SAR) exploration around the muscarinic pharmacophore. This compound is particularly relevant for academic and industrial programs targeting M1/M2/M3/M4/M5 muscarinic receptor subtypes for neurological indications.

Allene-Specific Click Chemistry and Bioorthogonal Conjugation Probe Development

The terminal allene moiety (1,2-propadienyl group) is amenable to strain-promoted cycloaddition reactions and transition-metal-catalyzed coupling chemistries that are orthogonal to alkyne-azide click reactions [4]. This enables the use of this β-lactam as a dual-functional probe: the azetidinone ring can engage biological targets (e.g., penicillin-binding proteins, serine hydrolases) while the allenyl group serves as a bioorthogonal reporter tag for subsequent fluorescent labeling, affinity enrichment, or proteomics profiling. Chemical biology groups developing activity-based protein profiling (ABPP) probes based on the β-lactam electrophilic warhead would benefit from the unique reactivity profile of the allenyl substituent.

Synthetic Methodology Development: Indium-Mediated and Zinc-Mediated Allenylation Protocols

The synthetic accessibility of N-allenyl- and C4-allenyl-2-azetidinones via indium-mediated Barbier-type reactions (Lee et al., 2005) and zinc-mediated protocols (Tetrahedron Letters, 2007) makes this compound class valuable for methodology development laboratories [1][5]. The 4-methyl substituent on the azetidinone ring introduces a stereocenter, and the allenyl group presents axial chirality considerations, together creating a rich stereochemical landscape for investigating asymmetric catalysis, chiral auxiliary strategies, and diastereoselective cyclization reactions. Organic chemistry groups focused on reaction methodology and stereoselective synthesis represent a key user community.

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